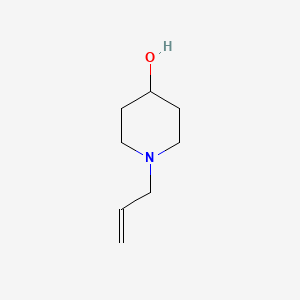

1-(Prop-2-EN-1-YL)piperidin-4-OL

説明

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is also known as 4-allylpiperidin-4-ol hydrochloride . It’s a compound that has a molecular weight of 177.67 . It’s typically stored at room temperature and comes in a powder form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Physical And Chemical Properties Analysis

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .

科学的研究の応用

- Piperidines, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, serve as essential building blocks for drug design. Their synthesis methods have been widely studied . Researchers explore efficient routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in various therapeutic areas.

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer treatment.

- Novel piperidin-4-ol derivatives have been synthesized and evaluated for their biological activity. Researchers aimed to find CCR5 antagonists with a unique skeleton as potential treatments for HIV-1 . The catechol moiety (2,4-dihydroxyl groups) in these compounds plays a crucial role in tyrosinase inhibition .

Synthesis and Medicinal Chemistry

Dual Kinase Inhibitors

CCR5 Antagonists for HIV-1

Safety and Hazards

作用機序

- The primary target of 1-(Prop-2-EN-1-YL)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in HIV-1 entry .

- CCR5 is essential for macrophagetropic (R5) HIV-1 strains to infect cells. Individuals with a CCR5Δ32 homozygous mutation are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

1-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZXCZNLFSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-EN-1-YL)piperidin-4-OL | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)